N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with an acetamide linker. The acetamide’s nitrogen is further functionalized with a 2H-1,3-benzodioxol-5-ylmethyl group. Although synthesis details for this specific compound are absent in the provided evidence, analogous methods (e.g., caesium carbonate-mediated coupling in dry DMF for acetamide formation) are documented for related pyrazolo-pyrimidinones .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-3-5-17(7-15(14)2)28-22-18(10-26-28)23(30)27(12-25-22)11-21(29)24-9-16-4-6-19-20(8-16)32-13-31-19/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQVDVZKUOVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F0679-0525, SR-01000137007, AB00672168-01, or SR-01000137007-1, is a novel therapeutic agent. The specific targets of this compound are currently under investigation.
Mode of Action
It is known that the compound interacts with its targets to exert its therapeutic effects
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is likely that the compound influences several pathways, leading to its therapeutic effects. The downstream effects of these pathway alterations are subject to ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound has promising therapeutic potential, but the exact molecular and cellular effects are yet to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects. The influence of these factors on the action of this compound is currently being studied.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety linked to a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C20H20N4O3, with a molecular weight of approximately 364.40 g/mol. The structural complexity contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Moiety : Starting from catechol derivatives and formaldehyde.
- Construction of the Pyrazolo[3,4-d]pyrimidine Core : Involves cyclization reactions with hydrazine derivatives.
- Final Coupling : Utilizing acetamide formation to link the two moieties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer pathways. For instance, it may target MAPK pathways which are critical in tumor growth and proliferation .
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it showed significant growth inhibition in MCF7 breast cancer spheroids .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Case Studies
Several studies highlight the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various compounds on MCF7 spheroids and found that this compound exhibited a notable percentage of cytotoxicity at specific concentrations .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in malignant cells. |
| Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle. |
| Inhibition of Angiogenesis | Reduces the formation of new blood vessels that supply tumors. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Similar compounds have shown antimicrobial properties against various pathogens. The benzodioxole moiety is often associated with enhanced activity against bacteria and fungi, indicating potential for development as antimicrobial agents.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Efficacy :
- Investigation of Anti-inflammatory Properties :
- Antimicrobial Testing :
Structural Optimization
Enhancing the pharmacological properties through structural modifications could yield more potent derivatives.
Clinical Trials
Conducting clinical trials to evaluate safety and efficacy in humans is critical for translating laboratory findings into therapeutic applications.
Combination Therapies
Exploring the use of this compound in combination with existing therapies could improve treatment outcomes for cancer and inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazolo-pyrimidinone core and the acetamide side chain. Key comparisons include:
Substituent Variations on the Pyrazolo-Pyrimidinone Core
- Target Compound: 1-(3,4-Dimethylphenyl) group.
- The 5-chloro-2-methylphenyl on the acetamide introduces electronegativity and steric hindrance, possibly altering pharmacokinetics .
- N-Benzyl-2-[1-(4-Fluorophenyl)-4-Oxo-Pyrazolo-Pyrimidin-5-yl]Acetamide () :
Acetamide Side-Chain Modifications
- Target Compound : 2H-1,3-Benzodioxol-5-ylmethyl group.
- Benzodioxol’s electron-rich structure may improve metabolic stability compared to simpler aryl groups.
- : 5-Chloro-2-methylphenyl substituent.
- : Benzyl group.
Comparative Data Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
